L-rhamnulose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

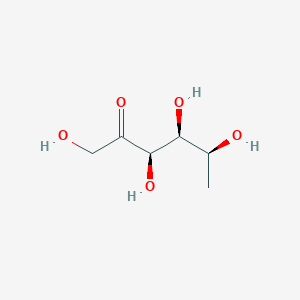

L-rhamnulose is a deoxyketohexose consisting of L-fructose lacking the 6-hydroxy group. It has a role as an Escherichia coli metabolite.

科学研究应用

Biochemical Properties and Metabolism

L-rhamnulose is an important intermediate in the metabolism of L-rhamnose. It is primarily produced through the action of L-rhamnose isomerase, which catalyzes the conversion of L-rhamnose to this compound. This process is vital for microbial metabolism and has implications in biotechnological applications such as rare sugar production.

Enzymatic Pathways

The enzymatic pathways involving this compound include:

- L-Rhamnose Isomerase : This enzyme facilitates the isomerization of L-rhamnose to this compound, enabling its utilization in various metabolic processes. Studies have shown that L-rhamnose isomerases exhibit broad substrate specificity, making them valuable for producing other rare sugars like D-allose and D-gulose .

- This compound-1-Phosphate Aldolase : This enzyme plays a crucial role in the catabolism of this compound by catalyzing the formation of dihydroxyacetone phosphate and L-lactaldehyde from this compound-1-phosphate. Its structural analysis reveals high stability and potential for industrial applications .

Industrial Applications

This compound has several promising applications across different industries:

- Pharmaceutical Industry : The unique properties of this compound and its derivatives are being explored for drug development. For instance, biocatalysis involving this compound-1-phosphate aldolase can be utilized to synthesize pharmaceutical intermediates efficiently .

- Food Industry : As a rare sugar, this compound can serve as a low-calorie sweetener or a functional ingredient in food products due to its unique taste profile and potential health benefits.

- Biotechnology : The ability to produce rare sugars through enzymatic processes involving this compound positions it as a key player in biotechnological innovations aimed at sustainable production methods .

Case Study 1: Directed Evolution of Enzymes

In a study focusing on the directed evolution of this compound-1-phosphate aldolase (RhaD), researchers developed an in vivo selection system that enhanced the enzyme's efficiency. The findings indicated that engineered variants of RhaD exhibited improved catalytic properties, demonstrating the potential for optimizing enzymes used in industrial applications .

Case Study 2: Microbial Production of Rare Sugars

Research on microbial strains capable of metabolizing L-rhamnose has highlighted their ability to produce various rare sugars through pathways involving this compound. For example, specific strains have been identified that utilize L-rhamnose isomerase to produce D-allose and other valuable sugars, showcasing the versatility of microbial metabolism in sugar production .

Data Tables

| Enzyme | Function | Source Organism |

|---|---|---|

| L-Rhamnose Isomerase | Converts L-rhamnose to this compound | Various microorganisms |

| This compound-1-Phosphate Aldolase | Catalyzes formation of dihydroxyacetone phosphate | Thermotoga maritima |

| L-Lactaldehyde Reductase | Involved in further catabolism of lactaldehyde | Salmonella typhimurium |

化学反应分析

Step 1: Isomerization and Phosphorylation

-

Reaction :

L rhamnoseRhaAL rhamnuloseRhaBATPL rhamnulose 1 phosphate+ADP -

Key Enzymes :

-

RhaA (L-rhamnose isomerase): Converts L-rhamnose to L-rhamnulose with >99% conversion efficiency .

-

RhaB (this compound kinase): Transfers a phosphate group from ATP to this compound. Substrate specificity studies show 100% activity for this compound and 81.3% for L-fuculose, but no activity for L-rhamnose or L-fucose .

-

| Substrate | RhaB Activity (%) |

|---|---|

| This compound | 100 |

| L-fuculose | 81.3 |

| L-rhamnose | ND |

| L-fucose | ND |

| ND: No detectable activity |

Step 2: Dephosphorylation

-

Reaction :

L rhamnulose 1 phosphateAphAL rhamnulose+Pi -

Yield : 82% isolated yield with >99% purity after desalting .

Metabolic Degradation Pathways

In bacteria like Escherichia coli, this compound is catabolized via phosphorylation and aldol cleavage:

Aldolase-Catalyzed Reactions

This compound-1-phosphate aldolase (Rhu1PA) from Thermotoga maritima enables stereoselective synthesis of complex molecules:

-

Reaction Scope :

| Substrate Type | Diastereomer Ratio (L-threo:D-erythro) | Conversion (%) |

|---|---|---|

| Nitroaldehydes | 95:5 to 75:25 | 100 |

| N-Cbz-aminoaldehydes | 32:68 to >95:5 | 40–60 |

-

Advantages :

Epimerization and Isomerization

This compound serves as a precursor for rare sugars via enzymatic transformations:

-

Epimerization : Converted to 6-deoxy-L-xylo-hexulose using epimerases .

-

Isomerization : Reversible equilibrium with L-rhamnose under catalytic conditions (RhaA) .

Industrial-Scale Production

A scalable two-step strategy achieves gram-scale synthesis :

-

One-Pot Enzymatic Reaction : Combines RhaA and RhaB for isomerization/phosphorylation.

-

Silver Nitrate Precipitation : Removes ATP/ADP byproducts, simplifying purification .

Structural and Mechanistic Insights

属性

CAS 编号 |

14807-05-7 |

|---|---|

分子式 |

C6H12O5 |

分子量 |

164.16 g/mol |

IUPAC 名称 |

(3R,4S,5S)-1,3,4,5-tetrahydroxyhexan-2-one |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h3,5-8,10-11H,2H2,1H3/t3-,5-,6-/m0/s1 |

InChI 键 |

QZNPNKJXABGCRC-FUTKDDECSA-N |

SMILES |

CC(C(C(C(=O)CO)O)O)O |

手性 SMILES |

C[C@@H]([C@@H]([C@H](C(=O)CO)O)O)O |

规范 SMILES |

CC(C(C(C(=O)CO)O)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。